L-LEUCINE-N-T-BOC:H2O (1-13C)

Asymmetric synthesis Enantiomeric purity Isotope-labeled amino acids

Researchers performing quantitative LC-MS/MS peptide analysis require internal standards that co-elute with endogenous analytes. Unlabeled Boc-Leu-OH forfeits isotopic traceability, while larger mass-shift isotopologues introduce chromatographic retention-time discrepancies and ionization-efficiency bias. Boc-Leu-OH-1-13C (CAS 201740-80-9) resolves this with a minimal M+1 mass tag at 99 atom% 13C enrichment, ensuring near-perfect co-elution and superior matrix-matching for SRM/PRM workflows. The Boc group enables direct use in Boc-SPPS for peptide thioester synthesis and aggregation-prone sequences.

Molecular Formula
Molecular Weight 232.28
Cat. No. B1580014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LEUCINE-N-T-BOC:H2O (1-13C)
Molecular Weight232.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-LEUCINE-N-T-BOC:H2O (1-13C) Overview


L-LEUCINE-N-T-BOC:H2O (1-13C), systematically named N-(tert-butoxycarbonyl)-L-leucine-1-13C monohydrate (CAS 201740-80-9), is a stable isotope-labeled, Boc-protected L-leucine derivative supplied at 99 atom % 13C isotopic enrichment and ≥98% chemical purity . The 13C label resides exclusively at the carboxylic acid carbon (C-1), producing a nominal M+1 mass shift relative to the unlabeled analog . This compound is purpose-built as a protected amino acid building block for Boc-strategy solid-phase peptide synthesis (SPPS), where the acid-labile tert-butyloxycarbonyl group enables selective Nα-deprotection under trifluoroacetic acid (TFA) conditions while the 13C label provides a tractable isotopic signature in the resultant peptide for downstream mass spectrometry or NMR analysis [1].

Why Substitutes Cannot Replace L-LEUCINE-N-T-BOC:H2O (1-13C)


Substituting unlabeled Boc-Leu-OH monohydrate forfeits the isotopic traceability essential for quantitative LC-MS/MS peptide analysis and NMR structural studies, where the M+1 mass tag enables reliable internal standardization without the chromatographic retention-time shifts and ionization-efficiency discrepancies that complicate larger mass-shift isotopologues . Exchanging the 1-13C label for a 2-13C isotopologue (CAS 691845-97-3) alters the metabolic information content: the C-1 carboxyl label is uniquely released as 13CO2 upon oxidative decarboxylation, providing a direct, stoichiometric probe of branched-chain ketoacid dehydrogenase (BCKDH) flux—a measurement that the C-2 label cannot replicate because its metabolic fate includes TCA cycle entry and partial retention in biosynthetic products [1]. Lastly, selecting Fmoc-Leu-OH-1-13C instead of the Boc-protected form precludes use in Boc-strategy SPPS protocols, where the orthogonal acid lability of the Boc group is mechanistically required for in situ neutralization coupling, peptide thioester synthesis, and sequences prone to aggregation under Fmoc deprotection conditions [2].

Quantitative Evidence vs. Closest Analogs


Enantiomeric Excess: Oppolzer vs. Schöllkopf

Two well-established asymmetric synthetic routes—the Oppolzer camphor-sultam method and the Schöllkopf bislactim ether method—were directly compared for the preparation of [1,2-13C2,15N]-labeled Boc-leucine enantiomers. While both methods produced the final products in comparable overall yields, analysis of optical purity by two independent chromatographic methods revealed that the Oppolzer method delivered an enantiomeric excess (ee) of 99.7%, whereas the Schöllkopf method achieved 97.2–97.4% ee [1]. This 2.3–2.5 percentage-point advantage in enantiopurity translates to a ~13-fold difference in the residual D-enantiomer content (0.15% vs. ~1.4%), a critical parameter when the labeled Boc-leucine is incorporated into peptides destined for chiral-sensitive biological assays or NMR structural studies where diastereomeric contamination produces spectral doubling.

Asymmetric synthesis Enantiomeric purity Isotope-labeled amino acids Peptide synthesis precursors

M+1 Mass Shift vs. Larger Isotopologues for LC-MS/MS

Boc-Leu-OH-1-13C monohydrate carries a single 13C atom at the carboxyl carbon, producing a nominal mass shift of M+1 relative to the unlabeled analog (monoisotopic mass difference: 1.00335 Da) . This contrasts with the uniformly labeled Boc-Leu-OH-13C6,15N isotopologue, which exhibits an M+7 shift, and the Boc-Leu-OH-2-13C isotopologue (CAS 691845-97-3), which also yields M+1 but with the label at the α-carbon rather than the carboxyl carbon . The M+1 shift is the minimum mass increment that resolves the labeled and unlabeled species by unit-resolution mass spectrometry while minimizing chromatographic isotope effects: studies on 13C-labeled peptides have demonstrated that larger mass shifts (e.g., M+7 from 13C6,15N) can produce measurable retention-time differences on reversed-phase LC columns, complicating co-elution-based quantification [1]. The 99 atom % 13C enrichment specification ensures that the M+1 ion cluster is dominated by the labeled species, reducing correction requirements for natural-abundance isotopologue overlap.

Isotope dilution mass spectrometry Internal standard Peptide quantification Proteomics

1-13C vs. 2-13C Leucine Metabolic Tracing

In a head-to-head human infusion study comparing [1-13C]leucine and [1,2-13C2]leucine tracers, the fraction of infused leucine oxidized (fox) was 19 ± 1% for the [1-13C] tracer versus 14 ± 1% for the [1,2-13C2] tracer (P < 0.05) [1]. The recovery of the 2-13C label in breath CO2 was only 58 ± 6% relative to the 1-13C label, indicating that approximately 42% of the C-2 carbon is retained in the body through TCA cycle exchange reactions and incorporation into biosynthetic products rather than being directly oxidized [1]. Leucine appearance calculated using plasma KIC enrichment also showed a small but statistically significant 3% difference between tracers (13C1: 118.0 ± 4.1 vs. 13C2: 114.4 ± 4.5 µmol·kg⁻¹·h⁻¹, P = 0.048) [1]. This demonstrates that the 1-13C carboxyl label provides a direct, stoichiometric readout of the irreversible BCKDH decarboxylation step, uncontaminated by downstream metabolic partitioning that affects the C-2 label.

Metabolic flux analysis Leucine oxidation 13CO2 recovery Protein turnover BCKDH activity

Optical Rotation: Labeled vs. Unlabeled Boc-Leucine

The specific optical rotation of Boc-Leu-OH-1-13C monohydrate is reported as [α]20/D −25° (c = 2 in acetic acid) . The unlabeled Boc-Leu-OH monohydrate (Novabiochem grade, CAS 200936-87-4) exhibits a specification range of [α]25/D −26.5 to −21.5° under identical solvent and concentration conditions . The labeled compound's rotation value of −25° falls at the center of the unlabeled product's acceptance range, confirming that the isotopic substitution at C-1 does not measurably alter the chiroptical properties and, by extension, that the stereochemical integrity of the L-leucine scaffold is preserved through the labeling and purification process. Third-party distributor specifications for the 1-13C product consistently confirm [α]20/D −25° across multiple lots and suppliers, indicating robust manufacturing reproducibility .

Chiral purity Optical rotation Enantiomeric integrity Quality control Peptide synthesis

Boc vs. Fmoc SPPS Compatibility

Boc-strategy SPPS offers distinct mechanistic advantages over the more widely adopted Fmoc strategy in specific synthetic contexts. The Boc group is removed under acidic conditions (typically 50% TFA/DCM, 15–25 min), which fully solvates the peptide-resin complex at each deprotection cycle, significantly reducing peptide-resin aggregation—a well-documented problem in Fmoc SPPS for hydrophobic or aggregation-prone sequences [1]. The acid stability of the thioester bond under Boc deprotection conditions (TFA) makes Boc-Leu-OH-1-13C compatible with direct peptide thioester synthesis, a critical application in native chemical ligation workflows; in contrast, the Fmoc strategy requires indirect thioester generation due to the nucleophilic sensitivity of thioesters to the piperidine used for Fmoc removal [1]. Furthermore, Boc-protected amino acids exhibit higher solubility in organic coupling solvents compared to their Fmoc counterparts, promoting faster and more complete acylation [1]. These advantages are particularly relevant for the synthesis of 13C-labeled peptides intended as internal standards for LC-MS/MS, where sequence fidelity and complete coupling at each step are essential for generating a product that co-elutes precisely with the unlabeled analyte.

Solid-phase peptide synthesis Boc chemistry Peptide thioesters Native chemical ligation In situ neutralization

Application Scenarios for L-LEUCINE-N-T-BOC:H2O (1-13C)


13C-Labeled Internal Standards for LC-MS/MS Quantification

Boc-Leu-OH-1-13C is incorporated during Boc-SPPS to produce synthetic peptides bearing a single +1 Da mass tag per leucine residue. The M+1 shift, documented in the product specification , is the minimum mass increment that cleanly separates labeled and unlabeled analyte signals in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) workflows. Unlike uniformly labeled (M+7) internal standards, the M+1 shift minimizes chromatographic retention-time differences, ensuring near-perfect co-elution and thus superior ionization matrix-matching between the standard and the endogenous analyte. The defined monohydrate stoichiometry (mp 85–87 °C) enables precise gravimetric preparation of standard solutions for absolute quantification.

Boc-SPPS for Peptide Thioester Ligation

The acid-labile Boc group of Boc-Leu-OH-1-13C is orthogonal to the thioester bond—a key requirement for direct peptide thioester synthesis by Boc-SPPS. As demonstrated by Raz et al. (2016), Boc-protected amino acids enable TFA-based deprotection cycles that leave thioesters intact, whereas Fmoc-protected building blocks undergo thioester cleavage under the basic piperidine deprotection conditions [1]. This positions Boc-Leu-OH-1-13C as the preferred 13C-labeled leucine building block for laboratories synthesizing labeled peptide thioesters destined for expressed protein ligation or native chemical ligation, where the 13C label subsequently serves as an NMR probe of protein structure or a mass tag for ligation product verification.

[1-13C]Leucine Peptides for BCAA Oxidation Studies

Following Boc-deprotection and peptide cleavage, peptides synthesized from Boc-Leu-OH-1-13C yield [1-13C]leucine residues that can be released by hydrolysis and used as metabolic tracers. Human infusion data demonstrate that the 1-13C carboxyl label is released quantitatively as 13CO2 upon the irreversible BCKDH decarboxylation step (fox = 19 ± 1% for [1-13C]leucine), providing a direct measure of leucine oxidation uncontaminated by the ~42% biosynthetic retention observed with the 2-13C label [2]. This makes the 1-13C isotopologue uniquely suited for synthesizing peptide tracers designed to quantify mitochondrial BCAA catabolic flux in cellular or in vivo models.

Enantiopure 13C-Peptides for NMR Structural Biology

The synthetic route that yields 99.7% enantiomeric excess for backbone-labeled Boc-leucine derivatives [3], when applied to Boc-Leu-OH-1-13C production, ensures that the resultant labeled peptides contain minimal D-leucine diastereomeric contamination. In protein NMR studies using 13C-labeled peptides, even low-level diastereomeric impurities produce doubled or broadened resonance lines that complicate sequential assignment and distance restraint derivation. Procuring Boc-Leu-OH-1-13C from suppliers employing high-ee synthetic methods mitigates this risk, particularly for peptides destined for 13C-edited NOESY or 13C-detected correlation experiments where spectral cleanliness is paramount.

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